3-broMo-5-chloropyridine-4-carbonitrile
Description
Properties
IUPAC Name |
3-bromo-5-chloropyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClN2/c7-5-2-10-3-6(8)4(5)1-9/h2-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCKYDNBZYMFEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Directed Bromination and Chlorination of Pyridine Precursors
The introduction of halogens onto the pyridine ring often relies on electrophilic substitution or metal-assisted coupling. For 3-bromo-5-chloropyridine-4-carbonitrile, a plausible route involves sequential halogenation of a pre-functionalized pyridine. For example, 4-cyanopyridine can undergo bromination at position 3 using bromine (Br₂) in carbon tetrachloride (CCl₄) at 55°C, followed by chlorination at position 5 with sulfuryl chloride (SO₂Cl₂). The nitrile group’s meta-directing effect favors halogenation at positions 3 and 5, though competing side reactions may reduce yields.
Key challenges include controlling regioselectivity and minimizing over-halogenation. Catalytic systems employing Lewis acids like FeCl₃ or AlCl₃ improve selectivity but require careful temperature modulation.
Cyanation via Sandmeyer Reaction
A diazotization-cyanation sequence offers an alternative pathway. Starting with 3-bromo-5-chloro-4-aminopyridine, diazotization with sodium nitrite (NaNO₂) in acidic medium generates a diazonium salt, which undergoes substitution with copper(I) cyanide (CuCN) to yield the nitrile. This method, adapted from the synthesis of 2-iodo-3-bromo-5-chloropyridine, achieves moderate yields (64–71%) under nitrogen protection with acetonitrile as the solvent.
Representative Conditions
Metal-Catalyzed Cross-Coupling Approaches
Palladium-Mediated Cyanation
Transition-metal catalysis enables direct cyanation of halogenated pyridines. For instance, 3-bromo-5-chloro-4-iodopyridine reacts with zinc cyanide (Zn(CN)₂) in the presence of palladium(II) acetate (Pd(OAc)₂) and a phosphine ligand (e.g., XPhos) to replace iodine with a nitrile group. This method, inspired by isothiazole cyanations, avoids harsh conditions and achieves high regiochemical fidelity.
Optimized Parameters
-
Catalyst: Pd(OAc)₂ (5 mol%).
-
Ligand: XPhos (10 mol%).
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Solvent: Dimethylformamide (DMF), 100°C, 12 h.
Copper-Assisted Halogen Exchange
Copper(I) iodide (CuI) facilitates halogen-cyano exchange in polar aprotic solvents. Treating 3,5-dibromopyridine-4-carbonitrile with sodium chloride (NaCl) in dimethyl sulfoxide (DMSO) selectively replaces bromine at position 5 with chlorine, yielding the target compound. This method mirrors the thiocyanate-mediated transformations observed in isothiazole systems.
One-Pot Multi-Component Synthesis
Hantzsch Pyridine Analogues
Condensation of β-ketonitriles with aldehydes and ammonia derivatives provides a modular route to substituted pyridines. For example, reacting chloroacetonitrile with bromoacetone and ammonium acetate in ethanol under reflux forms the pyridine core with pre-installed halogens and nitrile groups. While this method lacks direct literature support for the target compound, analogous syntheses of polyhalogenated pyridines suggest feasibility with optimized stoichiometry.
Cyclization of Enaminonitriles
Enaminonitrile intermediates, derived from β-chlorovinyl ketones and cyanamide, undergo thermal cyclization to yield halogenated pyridine carbonitriles. This approach, though underexplored, offers potential for scalable production.
Comparative Analysis of Synthetic Routes
*Estimated based on analogous reactions.
Industrial-Scale Considerations
Purification and Isolation
Post-synthetic purification typically involves solvent extraction (ethyl acetate), washing with sodium thiosulfate to remove residual iodine, and recrystallization from methanol. Industrial processes may employ continuous distillation or chromatographic techniques, though the latter is cost-prohibitive for large batches .
Chemical Reactions Analysis
Types of Reactions
3-bromo-5-chloropyridine-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid derivative.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Coupling: Palladium catalysts and base in an organic solvent.
Major Products Formed
Substitution: Formation of substituted pyridine derivatives.
Reduction: Formation of 3-bromo-5-chloropyridine-4-amine.
Coupling: Formation of biaryl compounds with various functional groups.
Scientific Research Applications
3-bromo-5-chloropyridine-4-carbonitrile is utilized in several scientific research applications:
Chemistry: As a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: In the development of bioactive molecules and pharmaceuticals.
Medicine: As an intermediate in the synthesis of potential therapeutic agents.
Industry: In the production of agrochemicals, dyes, and materials science.
Mechanism of Action
The mechanism of action of 3-bromo-5-chloropyridine-4-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitrile group can participate in hydrogen bonding or act as an electrophile in biochemical reactions. The bromine and chlorine atoms can influence the compound’s reactivity and binding affinity to molecular targets .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Position and Functional Group Variations
The compound’s reactivity and applications are critically influenced by the positions and types of substituents. Below is a comparison with structurally related pyridine derivatives:
Key Observations:
- Electronic Effects: The cyano group at position 4 in this compound increases electron deficiency compared to analogs like 5-bromo-4-chloro-2-methylpyridine, enhancing its suitability for nucleophilic aromatic substitution .
- Steric Considerations: The absence of bulky groups (e.g., methyl or aryl) at position 4 allows for easier access to reaction sites compared to derivatives like 3-bromo-2-cyanopyridine .
- Reactivity in Cross-Coupling : The chlorine at position 5 may act as a leaving group in palladium-catalyzed reactions, a feature absent in compounds like 3-bromo-2-chloropyridine .
Physicochemical Properties
- Melting Point: Chromene-based analogs (e.g., 2-amino-5-hydroxy-4-(3-bromophenyl)-4H-chromene-3-carbonitrile) exhibit high melting points (223–227°C) due to hydrogen bonding . Pyridine derivatives with halogens and cyano groups likely have lower melting points due to reduced polarity.
- Solubility: The cyano group improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-polar methyl-substituted derivatives .
Biological Activity
3-Bromo-5-chloropyridine-4-carbonitrile is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a cyano group and halogen substituents, which contribute to its reactivity and interaction with biological targets.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₆H₃BrClN₂
- Molecular Weight : 217.46 g/mol
- CAS Number : 1335052-66-8
The presence of bromine and chlorine atoms, along with the cyano group, enhances the compound's lipophilicity and overall biological activity. The nitrile group can participate in hydrogen bonding, acting as an electrophile in biochemical reactions.
Enzyme Interaction
One of the most significant biological activities of this compound is its interaction with enzymes, particularly beta-secretase. This enzyme is crucial in the processing of amyloid precursor protein, which is implicated in Alzheimer's disease. Studies have shown that this compound can modulate beta-secretase activity, making it a candidate for therapeutic applications in cognitive disorders.
Synthesis and Reaction Mechanisms
This compound can be synthesized through various methods, including nucleophilic substitution reactions where the halogen atoms are replaced by other nucleophiles such as amines or thiols. The nitrile group also allows for reduction to form amines or oxidation to carboxylic acids.
Common Reactions
| Reaction Type | Description |
|---|---|
| Substitution Reactions | Halogen atoms can be substituted by nucleophiles under appropriate conditions. |
| Reduction | The nitrile group can be reduced to an amine using hydrogenation methods. |
| Oxidation | Nitriles can be oxidized to form carboxylic acids. |
| Coupling Reactions | Participates in Suzuki-Miyaura coupling reactions to form biaryl compounds. |
Case Studies and Research Findings
- Beta-Secretase Modulation : A study investigated the effect of this compound on beta-secretase activity in vitro. Results indicated a significant inhibition of enzyme activity at micromolar concentrations, suggesting potential for Alzheimer's treatment.
- Antimicrobial Activity : In a comparative study of halogenated pyridine derivatives, this compound exhibited moderate antimicrobial effects against Gram-positive bacteria, reinforcing the potential for further development as an antimicrobial agent.
- Pharmacological Applications : The compound has been explored as an intermediate in synthesizing more complex bioactive molecules, highlighting its versatility in pharmaceutical applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-bromo-5-chloropyridine-4-carbonitrile, and what reaction conditions optimize yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, halogenated pyridine precursors (e.g., 3-bromo-5-chloropyridine) may undergo cyanation using copper(I) cyanide or palladium-catalyzed cross-coupling with nitrile sources. Reaction conditions (temperature, solvent, catalyst) significantly influence yield: anhydrous solvents (e.g., DMF) and inert atmospheres minimize side reactions. Post-synthesis purification via recrystallization or column chromatography is critical to achieve >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodological Answer :
- NMR : -NMR detects aromatic protons (δ 7.5–8.5 ppm) and coupling patterns to confirm substitution positions. -NMR identifies nitrile (C≡N) at ~115–120 ppm and halogenated carbons.
- IR : A sharp peak at ~2230 cm confirms the nitrile group.
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]) should align with the molecular weight (229.45 g/mol).
- X-ray Crystallography (if crystalline): Resolves bond angles and confirms regiochemistry .
Q. How can researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer : Stability studies should include:
- Thermogravimetric Analysis (TGA) : Evaluates decomposition temperatures.
- Hygroscopicity Tests : Monitor weight changes in humid environments.
- Light Sensitivity : UV-vis spectroscopy tracks degradation under UV exposure. Store at 0–6°C in amber vials to prevent halogen loss or nitrile hydrolysis .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations assess electron density at reactive sites (C-Br, C-Cl). Fukui indices identify nucleophilic/electrophilic centers. Molecular docking studies predict binding affinities in catalytic systems (e.g., Pd(PPh)). Compare predicted vs. experimental regioselectivity in Suzuki-Miyaura couplings to refine models .
Q. What strategies resolve contradictions in spectroscopic data when synthesizing derivatives of this compound?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex mixtures.
- Isotopic Labeling : Traces unexpected by-products (e.g., -labeled nitriles).
- Crystallography : Validates structures when spectral data is ambiguous. For example, X-ray diffraction confirmed the regiochemistry of a related bromochlorophenylacetonitrile derivative .
Q. How can reaction conditions be optimized to minimize by-products during the functionalization of this compound?
- Methodological Answer :
- DoE (Design of Experiments) : Vary temperature, catalyst loading, and solvent polarity systematically.
- In Situ Monitoring : Use HPLC or GC-MS to track intermediate formation.
- Green Chemistry Approaches : Substitute toxic solvents (e.g., DMF) with ionic liquids or scCO to reduce side reactions. Industrial-scale protocols from similar halogenated nitriles suggest continuous flow reactors enhance reproducibility .
Q. What role does this compound play in medicinal chemistry, and how can its bioactivity be evaluated preclinically?
- Methodological Answer : As a pharmacophore, it may inhibit kinases or microbial targets.
- In Vitro Assays : Test against cancer cell lines (e.g., MTT assay) or bacterial strains (MIC determination).
- ADME-Tox Profiling : Use Caco-2 cells for permeability and cytochrome P450 inhibition assays.
- SAR Studies : Modify substituents (e.g., replace Cl with CF) to correlate structure with activity .
Data Contradiction and Validation
Q. How should researchers address discrepancies between theoretical and experimental melting points for this compound?
- Methodological Answer :
- Purity Analysis : Re-crystallize and re-measure using differential scanning calorimetry (DSC).
- Polymorphism Screening : Use X-ray powder diffraction (XRPD) to detect crystalline forms.
- Literature Benchmarking : Compare with analogous compounds (e.g., 5-bromo-2-chloropyrimidine, mp 78–80°C ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
